molecular formula C12H12ClFN2O B1474837 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole CAS No. 1971769-40-0

4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole

Cat. No.: B1474837
CAS No.: 1971769-40-0
M. Wt: 254.69 g/mol
InChI Key: PMFUBOYRUNQJEC-UHFFFAOYSA-N
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Description

“3-Fluoro-4-methoxybenzyl chloride” is a chemical compound used as a building block in chemistry . It appears as a white to orange to green powder or lump .


Molecular Structure Analysis

The molecular formula for “3-Fluoro-4-methoxybenzyl chloride” is C8H8ClFO, and its molecular weight is 174.60 .


Physical and Chemical Properties Analysis

“3-Fluoro-4-methoxybenzyl chloride” has a melting point of 25 °C and a boiling point of 62 °C at 0.2 mmHg. It also has a flash point of 94 °C .

Scientific Research Applications

Antimicrobial Activity

Derivatives of imidazole, including those similar in structure to 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole, have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of novel imidazole bearing isoxazole derivatives has shown potential antimicrobial activity, indicating the role of imidazole derivatives in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Antimycobacterial Activity

Imidazole derivatives have been designed and synthesized with the aim of mimicking parts of the structure of highly potent antimycobacterial agents. Such studies have resulted in compounds exhibiting antimycobacterial activity in vitro, highlighting the potential of imidazole derivatives in tuberculosis treatment strategies (Miranda & Gundersen, 2009).

Cytotoxicity and Antibacterial Studies

Research into the cytotoxicity and antibacterial efficacy of imidazole derivatives, particularly those modified with p-methoxybenzyl substituents, has revealed significant antibacterial activity against common bacterial strains. Such studies not only provide insights into the antibacterial properties of these compounds but also explore their potential cytotoxic effects, offering a basis for the development of new antibacterial agents with minimized cytotoxic risks (Patil et al., 2010).

Regioselective Fluorination

The regioselective synthesis of fluorinated imidazole derivatives has been achieved, demonstrating the versatility of imidazole compounds in chemical synthesis. Such methodologies enable the introduction of fluorine atoms into specific positions on the imidazole ring, broadening the scope of functional group modifications and potentially altering the biological activity of these molecules (Liu et al., 2015).

Photophysical Behavior Studies

Investigations into the photophysical behaviors of imidazole derivatives have provided insights into the fluorescence properties of these compounds, particularly when bound to specific aptamers or in the presence of various solvent environments. Such studies are crucial for understanding the potential applications of imidazole derivatives in fluorescent imaging and sensor technologies (Santra et al., 2019).

Safety and Hazards

“3-Fluoro-4-methoxybenzyl chloride” is moisture sensitive and should be stored under inert gas . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-(chloromethyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O/c1-17-12-3-2-9(4-11(12)14)6-16-7-10(5-13)15-8-16/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUBOYRUNQJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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